molecular formula C12H9Cl2N3O4 B10910446 Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B10910446
M. Wt: 330.12 g/mol
InChI Key: PWFAKINTAQCILQ-UHFFFAOYSA-N
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Description

Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a pyrazole-based ester characterized by a 2,4-dichlorobenzyl substituent at the N1 position, a nitro group at C3, and a methyl carboxylate at C3.

Properties

Molecular Formula

C12H9Cl2N3O4

Molecular Weight

330.12 g/mol

IUPAC Name

methyl 2-[(2,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C12H9Cl2N3O4/c1-21-12(18)10-5-11(17(19)20)15-16(10)6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3

InChI Key

PWFAKINTAQCILQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with a β-diketone to form the pyrazole ring.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Esterification: The carboxylic acid group on the pyrazole ring is esterified using methanol and a strong acid catalyst to form the methyl ester.

    Substitution with 2,4-Dichlorobenzyl Group: Finally, the 2,4-dichlorobenzyl group is introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The 2,4-dichlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, suitable bases like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Methyl 1-(2,4-dichlorobenzyl)-3-amino-1H-pyrazole-5-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The 2,4-dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Pyrazole derivatives often exhibit significant variations in biological activity and physical properties depending on substituent positioning and electronic effects. Below are key comparisons:

Table 1: Structural and Substituent Comparisons
Compound Name N1 Substituent C3 Substituent C5 Substituent Key Features
Target Compound 2,4-Dichlorobenzyl Nitro Methyl carboxylate Nitro group enhances polarity; dichlorobenzyl may improve lipophilicity.
Methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate 2,4-Dichlorobenzyl Methyl Methyl carboxylate Methyl at C3 reduces steric hindrance; lower polarity than nitro analog.
Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate Benzyl 4-Chlorophenyl Methyl carboxylate Benzyl and chlorophenyl groups increase aromatic stacking potential.
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate Benzyl 4-Fluorophenyl Ethyl carboxylate Fluorine's electronegativity may enhance binding interactions.

Physicochemical Properties

The nitro group in the target compound likely increases its melting point and polarity compared to methyl or halogen-substituted analogs. For example:

  • Melting Points : Pyrazole derivatives with nitro groups (e.g., compound 3d in ) exhibit higher melting points (181–183°C) compared to methyl-substituted analogs (123–125°C for compound 3c) . This trend suggests the target compound may have a higher mp than its methyl counterpart.
Table 2: Physical Property Comparison
Compound (Reference) Melting Point (°C) Molecular Weight (g/mol) Notable Functional Groups
Target Compound (Inferred) ~170–190 (Estimated) ~370 (Calculated) Nitro, dichlorobenzyl
Methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate N/A 343.2 Methyl, dichlorobenzyl
5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide 181–183 421.0 Cyano, fluoro, chloro

Biological Activity

Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole derivative class. It has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H9Cl2N3O4, with a molecular weight of 300.12 g/mol. The compound features a pyrazole ring substituted with a 2,4-dichlorobenzyl group and a nitro group at the 3-position, along with a carboxylate ester at the 5-position. The unique combination of these substituents contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Pseudomonas aeruginosa12100

Anti-inflammatory Properties

The compound may possess anti-inflammatory effects due to its structural characteristics that allow interaction with biological targets involved in inflammation pathways. In animal models, it has been shown to reduce inflammation markers significantly.

Anticancer Potential

This compound has been investigated for its potential use in cancer therapy. Studies have reported cytotoxic effects against various cancer cell lines, indicating mechanisms that may involve apoptosis induction and inhibition of cancer cell proliferation.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)20Apoptosis induction
MCF-7 (breast cancer)15Cell cycle arrest at G2/M phase
A549 (lung cancer)25Inhibition of cell proliferation

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses and cancer progression.
  • Cellular Interaction : Its nitro group can be reduced to form reactive intermediates that interact with cellular components.
  • Signal Pathway Modulation : It may modulate key signaling pathways related to cell survival and apoptosis.

Case Studies

Recent studies have provided insights into the pharmacological potential of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited potent activity against resistant strains of bacteria, highlighting its applicability in treating infections caused by multidrug-resistant organisms.
  • Anti-inflammatory Research : An investigation into its anti-inflammatory properties revealed that the compound significantly reduced edema in rat models when administered at low doses, suggesting a favorable safety profile for therapeutic use.
  • Cancer Cell Studies : A recent publication in Cancer Letters reported that this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis and blocking angiogenesis.

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